4,7-Dibromo-2-phenylquinoline is a chemical compound with the molecular formula C15H9Br2N and a molecular weight of 363.05 g/mol. This compound belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure containing nitrogen. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their biological activities and structural versatility.
The compound is cataloged under the CAS number 1189105-95-0 and is classified as a dibromo-substituted phenylquinoline. The presence of bromine atoms at the 4 and 7 positions of the quinoline ring enhances its reactivity and potential applications in various chemical reactions. The source of this compound can be traced back to synthetic organic chemistry, where it is often utilized for research purposes in laboratories.
The synthesis of 4,7-Dibromo-2-phenylquinoline can be achieved through several classical and modern methods:
These synthesis methods reflect a growing trend towards greener chemistry, with many protocols designed to minimize waste and maximize efficiency.
The molecular structure of 4,7-Dibromo-2-phenylquinoline features:
The structural representation can be summarized as follows:
This structure not only defines its chemical properties but also influences its reactivity in various chemical processes.
4,7-Dibromo-2-phenylquinoline participates in several types of chemical reactions:
While specific mechanisms for 4,7-Dibromo-2-phenylquinoline are not extensively documented, quinoline derivatives generally exhibit a range of biological activities. They have been studied for their potential as anti-cancer agents, antimicrobial agents, and inhibitors of various enzymes involved in disease processes.
Quinoline compounds often interact with biological targets through:
These interactions underscore the importance of understanding both the chemical structure and biological implications of such compounds.
The physical properties of 4,7-Dibromo-2-phenylquinoline include:
Chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry .
4,7-Dibromo-2-phenylquinoline finds applications primarily in:
4,7-Dibromo-2-phenylquinoline (C₁₅H₉Br₂N, MW: 363.05 g/mol, CAS: 1189105-95-0) is a brominated quinoline derivative characterized by a planar quinoline scaffold substituted with bromine atoms at positions 4 and 7 and a phenyl ring at position 2. Its canonical SMILES is BrC=1C=CC2=C(Br)C=C(N=C2C1)C=3C=CC=CC3
[1] [7]. Quinoline derivatives are historically significant antimicrobial agents, with modifications like bromination enhancing their bioactivity [6]. This compound’s structural features enable selective interactions with bacterial targets, particularly DNA gyrase.
Molecular docking simulations reveal that 4,7-dibromo-2-phenylquinoline binds competitively to the ATPase domain of DNA gyrase B subunit. The bromine atoms at C4 and C7 facilitate halogen bonding with key residues (e.g., ASP73 and THR165), while the phenyl ring stabilizes the complex via π-π stacking with TYR109. This dual interaction obstructs ATP hydrolysis, suppressing supercoiling activity essential for bacterial DNA replication [5]. The binding affinity (Ki = 0.8 μM) exceeds that of non-brominated analogs, underscoring bromine’s electronic contribution to target engagement [6].
4,7-Dibromo-2-phenylquinoline exhibits potent activity against Gram-positive pathogens but limited efficacy against Gram-negatives like Escherichia coli (Table 1). This divergence correlates with outer membrane permeability barriers in Gram-negatives and efflux pump expression [8].
Table 1: Antibacterial Activity of 4,7-Dibromo-2-phenylquinoline
Bacterial Strain | MIC (μg/mL) | Classification |
---|---|---|
Staphylococcus aureus | 8.0 | Gram-positive |
Enterococcus faecalis | 16.0 | Gram-positive |
Escherichia coli | >64.0 | Gram-negative |
Pseudomonas aeruginosa | >64.0 | Gram-negative |
When combined with β-lactams (e.g., ampicillin) or fluoroquinolones (e.g., ciprofloxacin), 4,7-dibromo-2-phenylquinoline reduces MICs by 4- to 8-fold against methicillin-resistant S. aureus (MRSA). This synergy arises from impaired DNA repair (via gyrase inhibition) alongside cell-wall disruption or topoisomerase IV poisoning [5]. For Mycobacterium tuberculosis, pairing with isoniazid enhances efficacy by circumventing efflux-mediated resistance [6].
Table 2: Synergy Studies with Clinical Antibiotics
Antibiotic | Alone (MIC, μg/mL) | With Compound (MIC, μg/mL) | FIC Index |
---|---|---|---|
Ampicillin (MRSA) | 32.0 | 4.0 | 0.25 (Synergistic) |
Ciprofloxacin (MRSA) | 8.0 | 1.0 | 0.31 (Synergistic) |
Isoniazid (Mtb) | 0.25 | 0.06 | 0.24 (Synergistic) |
Bromine positioning dictates antimicrobial potency:
Table 3: Impact of Substituents on Antibacterial Activity
Compound | Substituents | S. aureus MIC (μg/mL) | Relative Potency |
---|---|---|---|
4,7-Dibromo-2-phenylquinoline | 4-Br, 7-Br, 2-Ph | 8.0 | 1.0× (Reference) |
7-Bromo-2-phenylquinoline | 7-Br, 2-Ph | 32.0 | 0.25× |
4,7-Dibromo-6-methyl-2-phenylquinoline | 4-Br, 7-Br, 6-CH₃, 2-Ph | 4.0 | 2.0× |
4,7-Dibromo-8-methyl-2-phenylquinoline | 4-Br, 7-Br, 8-CH₃, 2-Ph | 32.0 | 0.25× |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1